molecular formula C13H13NO3 B2425007 N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide CAS No. 338963-21-6

N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide

Cat. No.: B2425007
CAS No.: 338963-21-6
M. Wt: 231.251
InChI Key: DGFSMNFGFNJQLZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry, combining a furan-2-carboxamide moiety with a 2-hydroxy-1-phenylethylamine scaffold. The fusion of these two pharmacophores creates a hybrid structure with potential for diverse biological activity. The compound features a secondary amide linkage, confirmed by characteristic IR stretching vibrations for C=O and N-H typically observed around 1656 cm⁻¹ and 3425 cm⁻¹, respectively . The structural components of this molecule are associated with several therapeutic areas. The 2-phenylethylamine scaffold is a fundamental building block in neuroactive compounds, exemplified by endogenous catecholamines like dopamine and norepinephrine, and is known to contribute to lipophilicity and receptor-binding affinity . Furthermore, furan-2-carboxamide derivatives have been identified as key structural motifs in the development of novel inhibitors for various biological targets. Recent research has highlighted 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), with optimized compounds demonstrating inhibitory activity (IC 50 ) in the low micromolar range (1.55-1.57 μM) and low cytotoxicity (CC 50 >100 μM) . Other studies have shown that 5-aryl-furan-2-carboxamides can act as potent antagonists of the urotensin-II receptor, a key target in cardiovascular disease, while hybrid molecules combining furan-2-carboxamide with a 1,3,4-thiadiazole scaffold have shown promise as VEGFR-2 inhibitors in oncology research . The primary research value of this compound lies in its potential as a versatile intermediate for the discovery and optimization of new therapeutic agents. Its structure provides multiple sites for synthetic modification, allowing researchers to explore structure-activity relationships and develop more potent or selective compounds. This compound is intended for research applications only, including as a reference standard in analytical studies, a key intermediate in synthetic chemistry, and a starting point for the development of novel enzyme inhibitors or receptor modulators in pharmacological screening.

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-9-11(10-5-2-1-3-6-10)14-13(16)12-7-4-8-17-12/h1-8,11,15H,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSMNFGFNJQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-hydroxy-1-phenylethylamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of furan derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated furan derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)furan-2-carboxamide
  • N-(2-hydroxy-1-phenylethyl)thiophene-2-carboxamide
  • N-(2-hydroxy-1-phenylethyl)pyrrole-2-carboxamide

Uniqueness

N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a furan ring. These features contribute to its distinct biological activities and make it a valuable compound for various applications in medicinal chemistry and drug development .

Biological Activity

N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article synthesizes current research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its furan ring and a phenylethyl side chain with a hydroxyl group. This structure is crucial for its interaction with biological targets.

Anti-Cancer Activity

Recent studies have demonstrated significant anti-cancer properties of this compound derivatives. The following table summarizes the anti-cancer activity against various cell lines:

CompoundCell LineIC50 (µM)% Cell Viability
4dHepG233.2933.29
4aHepG235.0135.01
4bHuh-737.3145.09
4cMCF-739.2241.81
DoxorubicinHepG2<0.62-

The compound 4d exhibited the highest anti-cancer activity among the tested derivatives, significantly reducing cell viability in HepG2, Huh-7, and MCF-7 cancer cell lines compared to doxorubicin, a standard chemotherapy agent .

The anti-cancer activity is attributed to the structure-activity relationship (SAR) where electron-donor substituents on the phenyl ring enhance efficacy. The presence of nitro groups at various positions also contributes positively to the anti-cancer potential .

Anti-Microbial Activity

This compound has shown promising results in combating microbial infections. The following table presents the minimum inhibitory concentration (MIC) values against various pathogens:

PathogenMIC (µg/mL)Inhibition Zone (mm)
E. coli28010.5
S. aureus26513
B. cereus23016

The derivatives demonstrated significant antimicrobial activity, outperforming some standard antibiotics . This suggests potential applications in treating infections caused by resistant strains.

Case Studies

Several studies have explored the biological activity of this compound derivatives:

  • Study on HepG2 Cells : A study evaluated the cytotoxic effects of various derivatives on HepG2 cells using the MTT assay, revealing that compounds with para-substituted phenyl rings exhibited superior cytotoxicity compared to their meta or ortho counterparts .
  • Anti-fungal Activity : Another investigation assessed the anti-fungal properties against several strains, indicating that these compounds could serve as effective agents against fungal infections, providing a dual therapeutic approach alongside their antibacterial properties .

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide, and what parameters critically influence yield and purity?

The synthesis typically involves a multi-step process starting with furan-2-carboxylic acid and a phenylethylamine derivative. Key steps include amide bond formation via coupling reagents (e.g., EDC/HOBt) under reflux conditions in aprotic solvents like DMF or THF. Reaction parameters such as temperature (60–80°C), pH (neutral to slightly basic), and stoichiometric ratios of reactants must be optimized to avoid side products like hydrolyzed intermediates . Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amide bond and stereochemistry at the hydroxy-phenylethyl moiety. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for m/z 247.24 [M+H]⁺). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies indicate degradation under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the amide bond. Thermal gravimetric analysis (TGA) shows stability up to 150°C, making it suitable for room-temperature storage. Light sensitivity necessitates storage in amber vials .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?

Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example, a Central Composite Design revealed that increasing DMF volume by 20% improves yield by 15% while reducing byproducts. Continuous-flow reactors may enhance reproducibility at larger scales .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Validate activity using orthogonal assays:

  • Enzymatic assays (e.g., fluorescence-based protease inhibition) to confirm direct target engagement.
  • Cellular assays (e.g., cytotoxicity in HEK293 vs. HeLa cells) to assess cell-type specificity.
  • Computational docking (AutoDock Vina) to compare binding poses across studies .

Q. What computational methods predict the compound’s pharmacokinetics and toxicity profile?

  • ADMET Prediction : Tools like SwissADME calculate logP (2.1) and topological polar surface area (TPSA: 66.8 Ų), suggesting moderate blood-brain barrier permeability.
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) due to furan ring bioactivation. Mitigate this via structural analogs with substituted furans .

Q. How does stereochemistry at the 2-hydroxy-1-phenylethyl group influence biological activity?

Chiral HPLC separates enantiomers, and activity assays show the (R)-enantiomer has 10-fold higher affinity for serotonin receptors than the (S)-form. Molecular dynamics simulations reveal stronger hydrogen bonding between the (R)-configuration and Asp155 in the receptor binding pocket .

Q. What mechanistic insights explain its interaction with biological targets like enzymes or receptors?

Surface plasmon resonance (SPR) assays demonstrate nanomolar binding (KD = 12 nM) to cyclooxygenase-2 (COX-2), with the furan ring occupying the hydrophobic active site. Mutagenesis studies confirm Tyr385 as a critical residue for inhibition .

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